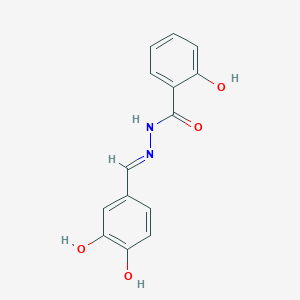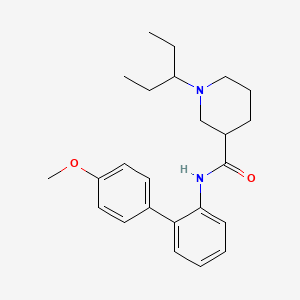![molecular formula C16H15ClN2O2S B6063387 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide, also known as CPTH, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. CPTH belongs to the class of hydrazide compounds and has a molecular weight of 377.91 g/mol.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is not fully understood. However, it has been reported to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that catalyze the acetylation of histones. This inhibition leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor. In diabetic animal models, 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide improves glucose metabolism and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and decreasing the expression of gluconeogenic enzymes. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the advantages of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is its high purity and stability, which makes it suitable for use in various laboratory experiments. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is also readily available and can be synthesized in large quantities. However, one of the limitations of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide. One area of research is the development of more potent and selective HAT inhibitors based on the structure of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide. Another area of research is the investigation of the potential therapeutic applications of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the development of novel drug delivery systems for 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide may improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 4-chlorobenzenethiol with propanohydrazide. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been reported to inhibit the growth of cancer cells, improve glucose metabolism and insulin sensitivity, and have anti-inflammatory properties. The mechanism of action of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide involves the inhibition of HATs, which leads to the downregulation of various genes involved in cell proliferation, angiogenesis, and inflammation. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has several advantages and limitations for use in laboratory experiments, and there are several future directions for its study.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 4-chlorobenzenethiol with propanohydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been widely studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, 2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-11,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPMDACVRMSELS-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B6063327.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)

![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)